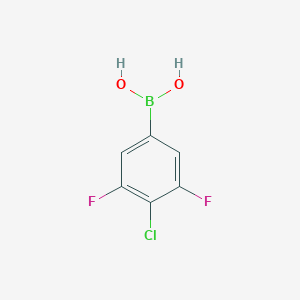

(4-Chloro-3,5-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-chloro-3,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZAPMPDGUNQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590195 | |

| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-63-7 | |

| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (4-Chloro-3,5-difluorophenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthesis protocol for (4-Chloro-3,5-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on established methodologies for the preparation of arylboronic acids, specifically through a lithium-halogen exchange reaction followed by trapping with a borate ester. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 4-Bromo-1-chloro-3,5-difluorobenzene. The core of this strategy involves a lithium-bromine exchange reaction at low temperature to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Key Reaction Steps:

-

Lithium-Halogen Exchange: Treatment of 4-Bromo-1-chloro-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, at a low temperature (-78 °C) in an anhydrous ethereal solvent selectively replaces the bromine atom with lithium.

-

Borylation: The resulting aryllithium species is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester.

-

Hydrolysis: Acidic workup of the reaction mixture hydrolyzes the boronate ester to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the starting material and the target product. Please note that the reaction yield is an estimate based on similar reported syntheses and may vary depending on experimental conditions.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity | Estimated Yield |

| 4-Bromo-1-chloro-3,5-difluorobenzene | 883546-16-5 | C₆H₂BrClF₂ | 227.44 | - | >98% | N/A |

| This compound | 864759-63-7 | C₆H₄BClF₂O₂ | 192.36 | Solid | >95% | 70-85% |

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized by the end-user. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

-

4-Bromo-1-chloro-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate or Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Ethyl acetate (EtOAc)

-

Hexanes or Pentane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

Initial Solution: 4-Bromo-1-chloro-3,5-difluorobenzene (1.0 eq) is dissolved in anhydrous THF or Et₂O (concentration typically 0.1-0.5 M) in the reaction flask.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0-1.2 eq) is added dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-2 hours.

-

Borylation: Trimethyl borate or triisopropyl borate (1.2-1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous HCl (1 M or 2 M) at 0 °C. The mixture is stirred vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/pentane) or by column chromatography on silica gel to afford pure this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

(4-Chloro-3,5-difluorophenyl)boronic acid: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physicochemical properties of (4-Chloro-3,5-difluorophenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key identifiers, predicted and analogous compound data, and detailed experimental protocols for the determination of its core physicochemical characteristics.

This compound is a synthetic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients. The presence of chloro and difluoro substituents on the phenyl ring can significantly influence the compound's reactivity, selectivity, and the physicochemical properties of the resulting products.

Core Physicochemical Properties

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 864759-63-7 | [1] |

| Molecular Formula | C₆H₄BClF₂O₂ | [1] |

| Molecular Weight | 192.36 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [1] |

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Notes |

| Melting Point (°C) | Not available | Data for 3,5-Difluorophenylboronic acid is 210-217 °C. Data for 4-Chlorophenylboronic acid is 284-289 °C. |

| Boiling Point (°C) | Not available | Data for 3,5-Difluorophenylboronic acid is 266.9 °C at 760 mmHg. |

| pKa | Not available | Predicted pKa for 3,5-Difluorophenylboronic acid is approximately 6.46. |

| Water Solubility | Not available | 4-Chlorophenylboronic acid has a reported water solubility of 2.5 g/100 mL.[2] Generally, arylboronic acids exhibit low to moderate solubility in water. |

| LogP | Not available | The lipophilicity will be influenced by the chloro and difluoro substituents. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded. This range is reported as the melting point.

Solubility Determination (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent (e.g., water, buffers at various pH, or organic solvents).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For boronic acids, this reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate species.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent system. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the resulting titration curve. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa.

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.

Methodology:

-

Column and Mobile Phase Selection: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Calibration: A set of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

LogP Calculation: The retention factor for the target compound is calculated from its retention time and the column's dead time. The LogP value is then determined from the calibration curve.

Key Synthetic Application and Workflow

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction utilizing this compound for the synthesis of a biaryl compound.

References

Technical Guide: (4-Chloro-3,5-difluorophenyl)boronic acid (CAS 864759-63-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, structure, and applications of (4-Chloro-3,5-difluorophenyl)boronic acid, CAS number 864759-63-7. This versatile chemical building block is of significant interest in medicinal chemistry and organic synthesis, primarily for its role in the construction of complex molecular architectures.

Chemical Identity and Structure

This compound is an organoboron compound featuring a phenyl ring substituted with a chloro and two fluoro groups, as well as a boronic acid moiety.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that some specific experimental values, such as a precise melting point and detailed solubility data, are not widely reported in the literature. However, data from structurally similar compounds are provided for context.

| Property | Value |

| Molecular Formula | C₆H₄BClF₂O₂ |

| Molecular Weight | 192.36 g/mol |

| Physical Form | Solid, typically a white or off-white powder[1]. |

| Purity | Commercially available with purities of 95% or higher[1]. |

| Melting Point | Data not available. For comparison, the structurally similar 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. |

| Boiling Point | Data not available. |

| Solubility | While specific data for this compound is limited, phenylboronic acids are generally soluble in most polar organic solvents and have some solubility in water.[2] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C[1]. |

Role in Chemical Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems that are common motifs in pharmaceuticals. The presence of fluoro and chloro substituents on the phenyl ring makes this reagent particularly useful for introducing these groups into target molecules, which can modulate their biological activity, metabolic stability, and pharmacokinetic properties.

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Synthesis of a Substituted Phenylboronic Acid

The synthesis of phenylboronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a general procedure adapted from the synthesis of similar compounds.

Materials:

-

1-Bromo-4-chloro-3,5-difluorobenzene (starting material)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) or magnesium turnings

-

Triisopropyl borate or trimethyl borate

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-chloro-3,5-difluorobenzene in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium reagent.

-

Slowly add triisopropyl borate to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Coupling Protocol

This general protocol outlines the coupling of an aryl halide with a phenylboronic acid.

Materials:

-

Aryl halide (e.g., an aryl bromide or iodide)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required by the catalyst, e.g., phosphine ligands)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., dioxane/water, toluene/water, or THF/water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Biological and Pharmaceutical Relevance

This compound itself is not known to have direct biological activity. Its significance lies in its role as a key intermediate in the synthesis of biologically active molecules. For instance, this boronic acid has been used in the synthesis of pyrazolopyrimidine derivatives, which have been investigated as metabotropic glutamate receptor 5 (mGluR5) modulators and Trk kinase inhibitors. These targets are implicated in a variety of neurological disorders and cancers, highlighting the importance of this chemical building block in drug discovery and development programs.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Typical hazards may include skin, eye, and respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

In-depth Technical Guide: Crystal Structure of (4-Chloro-3,5-difluorophenyl)boronic acid and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of (4-Chloro-3,5-difluorophenyl)boronic acid is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases. This guide will therefore provide a detailed overview of a closely related and structurally characterized compound, 4-chlorophenylboronic acid , as a representative example. The methodologies and data presentation herein serve as a template for the analysis of such crystalline structures.

Introduction

Phenylboronic acids are a critical class of compounds in organic chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the electronic properties, reactivity, and solid-state packing of these molecules. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design, materials science, and for comprehending intermolecular interactions that govern the physical properties of these compounds.

This technical guide outlines the synthesis, crystallographic analysis, and structural features of substituted phenylboronic acids, with a focus on providing the detailed experimental protocols and data presentation required by researchers in the field. While the primary target, this compound, remains uncharacterized crystallographically in the public domain, the detailed analysis of 4-chlorophenylboronic acid offers valuable insights into the structural chemistry of this family of compounds.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

A general and widely applicable method for the synthesis of arylboronic acids is the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The resulting boronic ester is then hydrolyzed to afford the desired boronic acid.

Protocol for the Synthesis of a Halogenated Phenylboronic Acid (General Procedure):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the starting aryl halide (e.g., 1-bromo-4-chlorobenzene for the synthesis of 4-chlorophenylboronic acid) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: A trialkyl borate, typically trimethyl borate or triisopropyl borate, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously for 1-2 hours.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents) to yield the pure phenylboronic acid.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of (4-Chloro-3,5-difluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3,5-difluorophenyl)boronic acid is a halogenated phenylboronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of the 4-chloro-3,5-difluorophenyl moiety into a wide range of organic molecules. This functional group is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. ¹H and ¹⁹F NMR, in particular, provide critical information about the electronic environment of the hydrogen and fluorine atoms, respectively, within the molecule. This guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR spectral characteristics of this compound, a detailed experimental protocol for spectral acquisition, and a logical workflow for NMR analysis.

It is important to note that publicly available, experimentally determined ¹H and ¹⁹F NMR data for this compound is limited. Therefore, this guide presents predicted ¹H NMR data and discusses the theoretical basis for predicting ¹⁹F NMR data to serve as a reference for researchers working with this and similar compounds.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.3 - 7.6 | m | - |

| B(OH)₂ | 4.5 - 6.0 (exchangeable) | br s | - |

Disclaimer: The ¹H NMR data presented above is predicted using the NMRDB.org online tool and should be used for reference purposes only. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Table 2: Theoretical ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-F | To be determined via computational methods | t | J(F,H) ≈ 7-10 |

Experimental Protocols

The following is a representative protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Common choices for boronic acids include DMSO-d₆, CDCl₃, or Acetone-d₆. For ¹⁹F NMR, the choice of solvent can also be critical, and its effect on the chemical shift should be considered.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (C₆H₅CF₃) at approximately -63.72 ppm relative to CFCl₃.

2. ¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shifts.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

3. ¹⁹F NMR Spectroscopy

-

Instrument: A multinuclear NMR spectrometer equipped with a probe capable of observing ¹⁹F is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used. Proton decoupling (¹⁹F{¹H}) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans (e.g., 8-32) is often sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) may be necessary initially to locate the signals, after which the width can be optimized.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the internal standard (e.g., C₆H₅CF₃).

-

Analyze the chemical shifts and coupling constants to elucidate the structure.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (4-Chloro-3,5-difluorophenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Chloro-3,5-difluorophenyl)boronic acid is an organoboron compound with significant potential in pharmaceutical development and organic synthesis.[1][2] Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules.[3] The presence of halogen atoms (chlorine and fluorine) on the phenyl ring can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Accurate characterization of this and related molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, expected data, and relevant biochemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 864759-63-7 | [4][5] |

| Molecular Formula | C₆H₄BClF₂O₂ | [4][5] |

| Molecular Weight | 192.36 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically 95-98% | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere or at room temperature | [4] |

| InChI Key | QFZAPMPDGUNQDD-UHFFFAOYSA-N | [4] |

Mass Spectrometry Analysis: Techniques and Expected Data

The mass spectrometric analysis of arylboronic acids can be approached using several ionization techniques. The choice of method depends on the sample matrix, the desired level of structural information, and the required sensitivity.

Ionization Techniques

Common ionization methods for arylboronic acids include:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile compounds.[6][7] ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. Arylboronic acids can be detected in both positive and negative ion modes.[8] In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed.[9]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for large or labile molecules.[7] For smaller molecules like arylboronic acids, MALDI can be used for rapid screening. It has been shown that the MALDI matrix itself can react with boronic acids to form adducts, which can aid in their detection.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable.[9] Boronic acids are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to form cyclic anhydrides (boroxines) at high temperatures.[9] Therefore, derivatization is typically required to increase volatility.[9]

Expected Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer will provide structural information. Based on the analysis of similar arylboronic acids, the following fragmentation pathways are expected, particularly under collision-induced dissociation (CID) in an MS/MS experiment.[9][11]

A summary of the predicted mass-to-charge ratios for the parent ion and key fragments of this compound is provided in Table 2.

| Ion | Predicted m/z (for ³⁵Cl, ¹¹B) | Description |

| [M-H]⁻ | 191.0 | Deprotonated parent molecule |

| [M-H-H₂O]⁻ | 173.0 | Loss of a water molecule from the boronic acid moiety |

| [M-H-B(OH)₂]⁻ | 147.0 | Cleavage of the Carbon-Boron bond |

| [C₆H₂ClF₂]⁻ | 147.0 | Aryl anion fragment |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in corresponding peaks separated by 2 m/z units for all chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound.

LC-MS/MS Analysis

This protocol is suitable for the quantitative analysis of this compound in various sample matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source

Materials:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Further dilute to create working solutions (e.g., 1-1000 ng/mL).

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode)

-

Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: Optimize for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions should be determined by infusing a standard solution and performing a product ion scan. A plausible transition would be m/z 191.0 -> 173.0.

-

GC-MS Analysis (with Derivatization)

This protocol is suitable for the identification and quantification of this compound after conversion to a more volatile derivative.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

-

This compound sample

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the sample in an aprotic solvent.

-

Add the derivatizing agent (e.g., BSTFA) in excess.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

-

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.

-

Injection Mode: Splitless.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ion of the derivatized compound and its expected fragments (e.g., m/z 50-500).

-

Acquisition Mode: Full scan for identification of fragmentation patterns.

-

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS workflow for the analysis of this compound.

Potential Signaling Pathway Involvement

Phenylboronic acids have been shown to inhibit the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration.[12] The following diagram illustrates a simplified representation of the RhoA signaling pathway that could be modulated by arylboronic acids.

Caption: Inhibition of the RhoA signaling pathway by arylboronic acids.

Conclusion

The mass spectrometric analysis of this compound is a critical component of its characterization and application in research and development. Techniques such as LC-MS/MS provide high sensitivity and specificity for quantification, while GC-MS with derivatization can offer complementary structural information. Understanding the expected fragmentation patterns and potential involvement in biological pathways is essential for researchers working with this and related compounds. The protocols and data presented in this guide serve as a foundational resource for the successful mass spectrometric analysis of this compound.

References

- 1. Room 102 | BVV EN [bvv.cz]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

- 4. This compound | 864759-63-7 [sigmaaldrich.com]

- 5. This compound | 864759-63-7 [sigmaaldrich.com]

- 6. as.uky.edu [as.uky.edu]

- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

(4-Chloro-3,5-difluorophenyl)boronic acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the stability profile and recommended storage conditions for (4-Chloro-3,5-difluorophenyl)boronic acid (CAS No: 864759-63-7). A thorough understanding of these characteristics is essential to preserve the compound's integrity, purity, and reactivity for its applications in research and development, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling and use.

| Property | Value |

| CAS Number | 864759-63-7[3][4] |

| Molecular Formula | C₆H₄BClF₂O₂[3][4] |

| Physical Form | Solid[3][4] |

| Purity | 95% - 98%[3][4] |

| InChI Key | QFZAPMPDGUNQDD-UHFFFAOYSA-N[3][4] |

Stability Profile

Under optimal storage conditions, this compound is a chemically stable compound. However, it shares vulnerabilities common to the boronic acid class of compounds, primarily susceptibility to degradation through hydrolysis and oxidation.[5]

Key Factors Influencing Stability:

-

Moisture: Boronic acids are sensitive to moisture. The presence of water can lead to protodeboronation, a process that cleaves the carbon-boron bond to yield the corresponding arene (1-chloro-2,4-difluorobenzene) and boric acid, thereby reducing the compound's purity and efficacy.[6]

-

Oxidation: Exposure to atmospheric oxygen can cause the oxidation of the boronic acid functional group, resulting in the formation of the corresponding phenol (4-chloro-3,5-difluorophenol).[5]

-

Temperature: As with most chemical reagents, elevated temperatures can accelerate the rates of decomposition.

The primary degradation pathways for arylboronic acids are illustrated in the diagram below.

Caption: General degradation pathways for arylboronic acids.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, adherence to specific storage protocols is crucial. The following table summarizes recommendations from various suppliers.

| Parameter | Recommended Condition |

| Temperature | 2-8°C (Refrigerated)[3][7][8] |

| Room Temperature[4] | |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][3] |

| Container | Tightly closed container[7][8][9] |

| Environment | Dry, well-ventilated place[7][8][9] |

The consensus strongly suggests that the compound should be stored refrigerated (2-8°C) under an inert atmosphere in a tightly sealed, dry container to minimize degradation from moisture and air.[3][7][8]

Experimental Protocols for Stability Assessment

A standardized protocol is essential for quantitatively evaluating the stability of this compound. The following methodology outlines a general approach for conducting such a study.

Objective: To quantify the stability of this compound under various stress conditions, including temperature, humidity, and light.

Materials:

-

This compound, high-purity reference standard

-

HPLC-grade solvents (e.g., acetonitrile, water with formic acid or other modifiers)

-

Aqueous buffers for pH-dependent stability studies

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation: HPLC with UV detector, LC-MS for peak identification

Methodology:

-

Initial Analysis (Time Zero):

-

Perform a purity assay on a reference sample of this compound using a validated HPLC method to establish a baseline (T=0) purity value.

-

-

Sample Preparation and Exposure:

-

Weigh and distribute aliquots of the boronic acid into appropriate vials for each test condition.

-

Subject the samples to a matrix of controlled stress conditions:

-

Temperature: Store samples at -20°C (control), 4°C, 25°C, and 40°C.

-

Humidity: Place samples in chambers with controlled relative humidity (e.g., 25% RH and 75% RH).

-

Light: Expose samples in a photostability chamber according to ICH Q1B guidelines, with control samples wrapped in foil to exclude light.

-

Aqueous Solution: To assess hydrolytic stability, dissolve the compound in aqueous buffers at various pH levels (e.g., 2, 7, 9) and store at different temperatures.[6]

-

-

-

Time-Point Analysis:

-

At predefined intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve samples from each storage condition.

-

Analyze the purity of each sample by HPLC, quantifying the peak area of the parent compound.

-

Use LC-MS to identify major degradation products by comparing stressed samples to the T=0 reference.

-

-

Data Analysis and Reporting:

-

Calculate the percentage of the parent compound remaining at each time point for every condition.

-

Plot the percentage of remaining compound versus time to determine the degradation rate.

-

Summarize the findings in a formal stability report.

-

A generalized workflow for this stability testing protocol is depicted below.

Caption: General experimental workflow for stability assessment.

Summary and Recommendations

To maintain the chemical integrity and ensure the optimal performance of this compound, the following best practices are strongly recommended:

-

Storage: The compound should be stored at 2-8°C under a dry, inert atmosphere such as Argon or Nitrogen.

-

Handling: Always use a tightly sealed container to prevent the ingress of moisture and air.[7][8][9] Operations should be conducted in a well-ventilated area, and exposure to the open atmosphere should be minimized.[7][8]

-

Solution Stability: Due to the potential for hydrolysis, it is advisable to prepare solutions of the boronic acid immediately before use. If short-term storage of a solution is unavoidable, it should be kept refrigerated under an inert atmosphere.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 864759-63-7 [sigmaaldrich.com]

- 4. This compound | 864759-63-7 [sigmaaldrich.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.de [fishersci.de]

- 9. fishersci.com [fishersci.com]

Solubility Profile of (4-Chloro-3,5-difluorophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4-Chloro-3,5-difluorophenyl)boronic acid in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature for this particular compound, this document provides a comprehensive overview of the expected solubility trends based on the behavior of structurally related arylboronic acids. Furthermore, it offers detailed experimental protocols for the reliable determination of its solubility, empowering researchers to generate precise data for their specific applications. Visual workflows for experimental procedures and a key synthetic application, the Suzuki-Miyaura coupling, are also presented to provide a practical context for its use.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The solubility of this reagent is a critical parameter that influences reaction kinetics, yields, purification strategies, and the overall efficiency of synthetic processes. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions and ensuring reproducibility in both research and drug development settings.

The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring can significantly impact the compound's physicochemical properties, including its solubility, compared to unsubstituted phenylboronic acid. This guide aims to provide a foundational understanding of these properties and the tools to quantify them.

Expected Solubility Characteristics

Generally, phenylboronic acids exhibit the following trends:

-

High solubility is expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[2][3]

-

Moderate solubility is often observed in less polar solvents like chloroform.[2][3]

-

Low solubility is typical in nonpolar hydrocarbon solvents (e.g., methylcyclohexane).[2][3]

The introduction of halogen substituents on the phenyl ring is known to affect solubility. The isobutoxy group, for example, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[4] Conversely, the introduction of groups like -COOH and -CF3 can decrease aqueous solubility.[5] The combined electronic effects of the chloro and difluoro substituents in this compound will likely result in a unique solubility profile that necessitates experimental determination for specific applications.

Quantitative Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine the solubility in their solvents of interest. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Diethyl Ether | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethyl Acetate | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of organic compounds are the dynamic (polythermal) method and the equilibrium (shake-flask) method.

Dynamic Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[4]

4.1.1. Materials

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam and photodetector for turbidity measurement

-

Analytical balance

4.1.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction or concentration.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

-

Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Chloro-3,5-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(4-Chloro-3,5-difluorophenyl)boronic acid is a valuable synthetic building block in modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. Its utility stems from its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.

The incorporation of the 4-chloro-3,5-difluorophenyl moiety into organic molecules is of significant interest in drug discovery. The fluorine atoms can substantially alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The chlorine atom provides an additional site for further functionalization or can play a role in modulating the electronic properties of the molecule. This strategic placement of halogen atoms makes this compound a key intermediate for synthesizing complex biaryl and heteroaryl structures that are often the core of novel therapeutic agents.

While highly useful, the coupling of electron-deficient boronic acids, such as this compound, can present challenges. These substrates can be prone to side reactions like protodeboronation under standard basic conditions. Therefore, the careful selection and optimization of the catalyst, ligand, base, and solvent system are critical to achieving high yields and purity of the desired coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of arylboronic acids with structural similarity to this compound, based on published literature. These conditions can serve as a starting point for optimization.

| Aryl Halide (Coupling Partner) | Boronic Acid | Pd Catalyst (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5,10,15,20-Tetrakis(2,6-dibromo-4-(trimethylsilyl)phenyl)porphyrin | (3,5-Difluorophenyl)boronic acid | (dppf)PdCl₂ (1 mol % per C-Br bond) | Cs₂CO₃ (4 equiv) | Toluene/H₂O | 110 | 16 | 50 | [1] |

| 3-Bromobenzene-1,2-diol | (3-Chloro-2-fluorophenyl)boronic acid | Bis(tri-t-butylphosphine)palladium(0) (~1 mol %) | K₂CO₃ (1.5 M aq. soln.) | THF/H₂O | Reflux | 1 | 79 | [2] |

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, adapted from established methods for similar fluorinated boronic acids.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., (dppf)PdCl₂, 1-5 mol %)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 3-4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., Toluene) followed by the degassed water. A typical solvent ratio is between 10:1 to 20:1 (organic solvent:water).

-

Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

-

Characterization: Characterize the final product using standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and isolating the product of a Suzuki-Miyaura coupling reaction.

Caption: A typical laboratory workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for (4-Chloro-3,5-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(4-Chloro-3,5-difluorophenyl)boronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic properties, modulates lipophilicity, and can enhance metabolic stability or binding affinity in target molecules.[1][2] Consequently, this reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[2][5][6] Boronic acids are valued in this context for their general stability, low toxicity, and the mild reaction conditions under which they can be coupled.[4][7]

These notes provide an overview of the optimal reaction conditions for the use of this compound, detailed experimental protocols for its synthesis and a typical cross-coupling application, and a summary of key reaction parameters to guide optimization efforts.

Synthesis of this compound

The preparation of this compound typically involves a lithium-halogen exchange reaction at low temperature, followed by borylation with a borate ester.[8][9]

Experimental Protocol: Synthesis

-

Reaction Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-3,5-difluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8][9]

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, e.g., 2.5 M in hexanes) dropwise via a syringe pump, ensuring the internal temperature does not rise above -70 °C.[8]

-

Stirring: After the addition is complete, stir the mixture at -78 °C for 1-3 hours.[8][9]

-

Borylation: Add triisopropyl borate (1.2-1.5 equiv) dropwise, again maintaining a temperature below -70 °C.[9]

-

Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid (HCl) until the pH of the solution is between 5 and 6.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or by slurrying in a non-polar solvent like n-hexane to afford the pure this compound.[9]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the primary application for this boronic acid, allowing for the formation of a C-C bond with various aryl or heteroaryl halides.[3] The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Optimal Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient boronic acids and potentially challenging coupling partners like aryl chlorides, more active catalyst systems are often required.[1][10]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Rationale & Notes |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) (1-5 mol%) | Pd(0) is the active catalyst; Pd(II) precursors are reduced in situ. Pre-catalysts can ensure efficient generation of the active species.[5][11] |

| Ligand | Buchwald ligands (e.g., XPhos, SPhos), PPh₃, P(tBu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, which can be rate-limiting steps.[7][10][11] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | An inorganic base is crucial for activating the boronic acid to facilitate transmetalation. K₃PO₄ is often effective for challenging couplings.[10][12] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂O | A mixture of an organic solvent and water is common. The water aids in dissolving the base and influences the catalytic cycle. Anhydrous conditions can also be used.[10][12] |

| Temperature | 70-110 °C | Heating is typically required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.[10][12] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5] |

Table 2: Example Reaction Parameters for Fluorinated Arylboronic Acids Note: This data is compiled from reactions with structurally similar boronic acids and serves as a starting point for optimization.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95[10] |

| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 4 | ~90-95 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | High[10] |

| Aryl Chloride | Pd₂(dba)₃ (2) | tBu₃P-HBF₄ (4) | K₃PO₄ (3) | Dioxane | 100-120 | 12-24 | Variable[1] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an aryl bromide.

-

Reagent Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[10]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[10]

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) via syringe.[10]

-

Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[5][10]

-

Reaction Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Cooling and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[10]

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (4-Chloro-3,5-difluorophenyl)boronic acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3,5-difluorophenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of both chloro and difluoro substituents on the phenyl ring imparts unique electronic and conformational properties to the resulting biaryl compounds. These properties are highly sought after in the fields of medicinal chemistry and materials science.

In drug discovery, the incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-chloro-3,5-difluoro substitution pattern, in particular, offers a distinct electronic profile that can be exploited to modulate the potency and selectivity of drug candidates, especially in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Biaryl moieties are prevalent structural motifs in a wide range of biologically active compounds, including numerous approved drugs. The biaryl core provides a rigid scaffold that allows for the precise spatial orientation of functional groups, which is critical for effective interaction with protein targets.

Compounds derived from this compound have shown particular promise as inhibitors of various protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic nature of the 4-chloro-3,5-difluorophenyl group can lead to potent and selective inhibition of specific kinases by interacting with key amino acid residues in the ATP-binding pocket.

For instance, biaryl compounds incorporating this moiety have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), both of which are important targets in non-small cell lung cancer. The strategic placement of the chloro and fluoro substituents can enhance binding affinity and overcome drug resistance mechanisms.

Below is a diagram illustrating a simplified kinase signaling pathway and the inhibitory action of a biaryl compound.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a biaryl compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most widely employed method for the synthesis of biaryl compounds using this compound. This palladium-catalyzed cross-coupling reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.

The general reaction scheme is as follows:

Ar-X + (HO)₂B-Ar' --[Pd catalyst, Base]--> Ar-Ar'

Where:

-

Ar-X is an aryl halide or triflate.

-

(HO)₂B-Ar' is the boronic acid, in this case, this compound.

-

Pd catalyst is a palladium(0) complex, often used with a phosphine ligand.

-

Base is required to activate the boronic acid.

General Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient boronic acids such as this compound, careful optimization is often necessary to avoid side reactions like protodeboronation.

| Parameter | Common Reagents/Conditions | Notes |

| Aryl Halide (Ar-X) | Aryl bromides, Aryl iodides, Aryl triflates | Aryl chlorides can also be used but often require more active catalysts and harsher conditions. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos, DavePhos | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | A mixture of an organic solvent and water is commonly used. |

| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Deionized Water (2 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a 4:1 mixture of toluene and deionized water (10 mL total) to the flask via syringe.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

-

Maintain the reaction at 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and cesium carbonate (2.5 mmol).

-

Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 120 °C for 15-45 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualized Workflows

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion